Fmoc-alpha-methyl-DL-methionine

Descripción general

Descripción

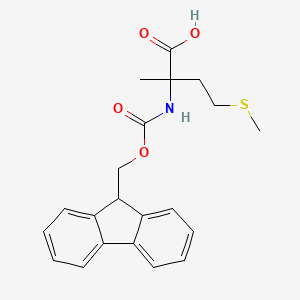

Fmoc-alpha-methyl-DL-methionine is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of alpha-methyl-DL-methionine. This modification is commonly used in peptide synthesis to protect the amino group during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-DL-methionine typically involves the protection of the amino group of alpha-methyl-DL-methionine with the Fmoc group. This can be achieved by reacting alpha-methyl-DL-methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-alpha-methyl-DL-methionine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base like piperidine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Piperidine in N,N-dimethylformamide (DMF) is used to remove the Fmoc group.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected alpha-methyl-DL-methionine.

Substitution: Substituted methionine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-alpha-methyl-DL-methionine is primarily utilized as a building block in peptide synthesis. The Fmoc group serves as a protective mechanism for the amino group during chemical reactions, allowing for selective coupling of amino acids without unwanted side reactions. This property is crucial in solid-phase peptide synthesis (SPPS), where the efficiency and purity of synthesized peptides are paramount.

In biological research, this compound is employed to synthesize peptides for various assays. These peptides can be used to study enzyme-substrate interactions and protein folding mechanisms. The incorporation of this compound into peptide sequences allows researchers to investigate the functional roles of methionine residues in proteins.

Case Study: Enzyme-Substrate Interactions

A study demonstrated that peptides synthesized with this compound effectively inhibited specific enzymes involved in metabolic pathways. By modifying the methionine residue, researchers were able to enhance binding affinity and specificity, leading to potential therapeutic applications .

Pharmaceutical Applications

This compound is increasingly relevant in the development of peptide-based therapeutics. Its unique structural properties allow for the design of peptides that can mimic natural hormones or neurotransmitters, providing avenues for drug discovery.

Table 2: Examples of Therapeutic Peptides Derived from this compound

| Peptide Name | Target Condition | Mechanism of Action |

|---|---|---|

| ALRN-6954 | Cancer therapy | Inhibits p53-MDM2/MDMX interactions |

| Ziconotide | Pain management | Blocks N-type calcium channels |

| Exenatide | Type 2 diabetes | Mimics GLP-1 to enhance insulin secretion |

Industrial Applications

In industrial settings, this compound is utilized for the production of synthetic peptides used in various applications, including diagnostics and therapeutic agents. The ability to produce high-purity peptides efficiently has made it a valuable tool in biopharmaceutical manufacturing.

Future Directions and Research Opportunities

The ongoing research into this compound focuses on enhancing its applications in peptide synthesis and drug development. Future studies may explore:

- Novel Synthesis Methods : Investigating environmentally friendly synthesis routes that reduce harmful solvents.

- Expanded Chemical Libraries : Utilizing this compound in DNA-encoded chemical libraries (DECLs) to discover new therapeutic peptides .

- Bioactive Peptide Development : Exploring the potential of bioactive peptides derived from this compound for various health-related applications .

Mecanismo De Acción

The primary function of Fmoc-alpha-methyl-DL-methionine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The protecting group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-alpha-methyl-L-methionine: Similar structure but with a different stereochemistry.

Fmoc-methionine: Lacks the alpha-methyl group.

Fmoc-alpha-methyl-DL-alanine: Similar structure but with an alanine side chain instead of methionine.

Uniqueness

Fmoc-alpha-methyl-DL-methionine is unique due to the presence of both the Fmoc protecting group and the alpha-methyl group. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Actividad Biológica

Introduction

Fmoc-alpha-methyl-DL-methionine is a derivative of methionine, an essential amino acid, and is widely used in peptide synthesis due to its protective Fmoc (fluorenylmethyloxycarbonyl) group. This compound not only serves as a building block in synthetic chemistry but also exhibits significant biological activities that influence various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.

- Chemical Formula : C₂₁H₂₃NO₄S

- Molecular Weight : 385.49 g/mol

- CAS Number : 147108-43-8

Target of Action

This compound primarily acts as a protecting group during peptide synthesis. Its role is crucial in preventing unwanted side reactions during the formation of peptide bonds.

Mode of Action

The compound protects the amino group of alpha-methyl-DL-methionine, allowing for selective reactions that lead to successful peptide synthesis. The removal of the Fmoc group typically requires basic conditions, facilitating the formation of the desired peptide product.

Biochemical Pathways

This compound is involved in several important biochemical pathways:

- Methionine Cycle : It interacts with methionine adenosyltransferase to produce S-adenosylmethionine (SAM), a critical methyl donor in numerous methylation reactions within cells.

- Transsulfuration Pathway : It influences the production of cysteine from homocysteine, impacting cellular metabolism and redox balance.

Influence on Cell Signaling

This compound significantly affects cell signaling pathways, particularly those involving:

- mTOR Pathway : By modulating the activity of this pathway, this compound can influence cell growth and proliferation.

- Gene Expression : Changes in methylation status can alter gene expression patterns, affecting cellular behavior and function.

Interaction with Proteins

This compound can bind to various proteins and enzymes, potentially inhibiting or activating their functions. For example, it may inhibit certain methyltransferases, leading to altered gene expression and metabolic processes.

Case Studies and Applications

Research has demonstrated the utility of this compound in various fields:

- Peptide Synthesis : Its primary application remains in peptide synthesis where it functions as a building block and protecting group.

- Cancer Research : Studies have shown that methionine derivatives can influence tumor growth dynamics. For instance, a comparative study highlighted the uptake and incorporation rates of L-[methyl-3H]methionine in tumor-bearing mice, suggesting its potential as a tracer for measuring protein synthesis rates in tumors .

- Metabolic Studies : Investigations into metabolic pathways have revealed that alterations in methionine metabolism can affect cellular health and disease states.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPHAVLGYDEOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.